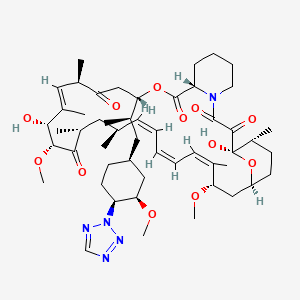

42-(2-Tetrazolyl)rapamycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25-/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURNHYDSJVLLPN-XZLPDJTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H79N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (sirolimus) engineered for enhanced therapeutic properties, particularly in the context of drug-eluting stents for the prevention of coronary artery restenosis.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of Zotarolimus, detailing its interaction with the immunophilin FKBP12 and the subsequent inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key molecular events and experimental workflows.

Introduction

Zotarolimus is a potent immunosuppressive and anti-proliferative agent.[1] Its structural modification, the substitution of a tetrazole ring at the 42-hydroxyl group of the rapamycin macrocycle, results in increased lipophilicity compared to its parent compound.[1] This enhanced lipophilicity facilitates its passive diffusion across cell membranes, contributing to its efficacy in localized drug delivery systems. The fundamental mechanism of action of Zotarolimus is analogous to that of rapamycin, involving the formation of a critical intracellular complex to allosterically inhibit a key cellular signaling hub.

The Core Mechanism: A Tripartite Interaction

The biological activity of Zotarolimus is not intrinsic but is initiated by its high-affinity binding to an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1] This protein is a ubiquitously expressed peptidyl-prolyl cis-trans isomerase, although its enzymatic activity is not directly related to the immunosuppressive effects of Zotarolimus.

The formation of the Zotarolimus-FKBP12 complex creates a novel molecular surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[2] This leads to the formation of a stable ternary complex: Zotarolimus-FKBP12-mTOR .[3] It is this ternary complex formation that is the cornerstone of Zotarolimus's mechanism of action, leading to the inhibition of mTOR's kinase activity.[4]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Potential therapeutic effects of mTOR inhibition in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 42-(2-Tetrazolyl)rapamycin, a potent mTOR inhibitor. This document details the chemical synthesis from rapamycin, methods for its characterization, and its mechanism of action, including relevant signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are provided.

Introduction

This compound, also known as zotarolimus (when the tetrazole is at the N-1 position), is a semi-synthetic derivative of rapamycin (sirolimus).[1][2] Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus and is a well-established inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[3] Modifications at the 42-hydroxyl group of rapamycin have led to the development of analogs with altered pharmacokinetic and pharmacodynamic properties. This compound was specifically designed for use in drug-eluting stents to prevent restenosis (the re-narrowing of arteries) following angioplasty, due to its potent anti-proliferative effects on vascular smooth muscle cells.[2][3]

Synthesis

The synthesis of this compound is achieved through the chemical modification of rapamycin. A common and efficient method is a one-pot synthesis, which avoids the isolation of unstable intermediates.[1][4] The general strategy involves the activation of the C-42 hydroxyl group of rapamycin, followed by nucleophilic substitution with tetrazole.

Synthetic Scheme

The reaction proceeds in two main steps within a single pot:

-

Activation of the 42-Hydroxyl Group: The hydroxyl group at the C-42 position of rapamycin is selectively activated using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as 2,6-Lutidine. This forms a highly reactive triflate intermediate.

-

Nucleophilic Substitution: The triflate intermediate is then reacted with tetrazole in the presence of a tertiary amine base like diisopropylethylamine (DIEA). The tetrazole anion displaces the triflate group to yield the desired 42-(Tetrazolyl)rapamycin. It is important to note that this reaction can produce both N-1 and N-2 isomers of the tetrazolyl group attached to the rapamycin backbone.[5]

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from methodologies described in the patent literature.[1][4]

-

Preparation: Dry rapamycin under vacuum. In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried rapamycin in anhydrous isopropyl acetate (IPAc).

-

Cooling: Cool the solution to approximately -30°C.

-

Activation: Add 2,6-Lutidine to the cooled solution. Slowly add triflic anhydride to the reaction mixture while maintaining the temperature at -30°C.

-

Filtration: After the addition is complete, remove the resulting salts by filtration under an inert atmosphere.

-

Substitution: To the filtrate containing the rapamycin triflate intermediate, add 1H-tetrazole, followed by the addition of a tertiary base such as diisopropylethylamine (DIEA).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.[5]

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography. A typical elution system is a gradient of tetrahydrofuran (THF) in heptane.[1] A second purification step using an acetone/heptane gradient may be necessary to achieve high purity.

-

Precipitation and Drying: The fractions containing the pure product are pooled and concentrated. The resulting oil is dissolved in tert-butyl methyl ether (t-BME) and precipitated with heptane. The solid product is then dissolved in acetone, and an antioxidant such as butylated hydroxytoluene (BHT) may be added as a stabilizer before the final concentration and drying under vacuum.[1]

Characterization

The structural confirmation and purity assessment of this compound are crucial. A combination of chromatographic and spectroscopic techniques is employed for its complete characterization.[6]

Characterization Workflow

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection (e.g., at 278 nm). A C8 or C18 column with a gradient elution of acetonitrile and water is commonly used.[6]

-

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are used to confirm the molecular weight and to study fragmentation patterns for structural confirmation. The sodium adduct [M+Na]+ is often the major ion observed in the positive ionization mode.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the molecule, confirming the attachment of the tetrazole ring at the C-42 position and verifying the overall structure of the rapamycin macrocycle.[6]

Spectroscopic and Physical Data

| Parameter | Description |

| Molecular Formula | C₅₂H₇₉N₅O₁₂ |

| Molar Mass | 966.23 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Limited water solubility; soluble in organic solvents like DMSO, acetone, and THF.[2] |

| Mass Spectrometry | Expected [M+Na]+ at m/z 988.56.[7] |

| ¹H and ¹³C NMR | Spectra would be complex due to the large number of protons and carbons. Key signals would include those from the tetrazole ring and shifts in the signals around the C-42 position compared to rapamycin. |

Biological Activity and Mechanism of Action

mTOR Signaling Pathway

This compound exerts its biological effects by inhibiting the mTOR signaling pathway, which is a central regulator of cellular processes.[3][9] The mechanism is analogous to that of rapamycin.[10] The drug first forms a high-affinity complex with the intracellular protein FK-binding protein 12 (FKBP12).[3][11] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[3][12]

Inhibition of mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This disruption leads to the inhibition of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing cell proliferation.[2][3]

Quantitative Biological Data

This compound has been evaluated in various in vitro and in vivo models to quantify its biological activity.

| Assay | Species/Cell Line | Result | Reference |

| FKBP12 Binding Affinity (IC₅₀) | - | 2.8 ± 0.16 nM | [13] |

| Inhibition of Cell Proliferation (IC₅₀) | Human Coronary Artery Smooth Muscle Cells | 2.9 ± 0.7 nM | [13] |

| Inhibition of Cell Proliferation (IC₅₀) | Human Coronary Artery Endothelial Cells | 2.6 ± 1.0 nM | [13] |

| Terminal Elimination Half-Life | Rat (Intravenous Dosing) | 9.4 hours | [10][14] |

| Terminal Elimination Half-Life (Sirolimus) | Rat (Intravenous Dosing) | 14.0 hours | [10][14] |

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity can be determined by measuring the inhibition of ³H-thymidine incorporation into newly synthesized DNA.[13]

-

Cell Seeding: Seed human coronary artery smooth muscle cells (or other relevant cell lines) into 96-well plates at a desired density (e.g., 5,000 cells/well) in complete growth medium.

-

Cell Synchronization: After 48 hours, replace the complete medium with a serum-free or low-serum medium to synchronize the cells in the G0 phase of the cell cycle.

-

Treatment: After another 48 hours, replace the synchronization medium with complete medium containing various concentrations of this compound to induce cell cycle re-entry.

-

³H-Thymidine Incorporation: After approximately 72 hours of drug treatment, add ³H-thymidine to each well and incubate overnight to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting and Measurement: Harvest the cells onto filter plates. After drying, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the drug's activity by the inhibition of ³H-thymidine incorporation relative to untreated control cells. Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Conclusion

This compound is a potent semi-synthetic analog of rapamycin with significant anti-proliferative properties. Its synthesis from rapamycin is well-established, and robust analytical methods are available for its characterization. The mechanism of action, through the specific inhibition of the mTORC1 signaling pathway, makes it a valuable molecule in both research and clinical applications, particularly in the prevention of coronary artery restenosis. This guide provides the foundational technical information required for professionals working on the development and study of this important compound.

References

- 1. US20100204466A1 - One pot synthesis of tetrazole derivatives of rapamycin - Google Patents [patents.google.com]

- 2. Zotarolimus - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 4. WO2007094886A3 - One pot synthesis of tetrazole derivatives of sirolimus - Google Patents [patents.google.com]

- 5. CN102234288A - Preparation method of zotarolimus - Google Patents [patents.google.com]

- 6. Structural identification and characterization of potential degradants of zotarolimus on zotarolimus-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is Zotarolimus used for? [synapse.patsnap.com]

- 10. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, is a semi-synthetic macrolide and a potent inhibitor of the mammalian target of rapamycin (mTOR). Developed as an analog of rapamycin (sirolimus), it exhibits significant anti-proliferative and immunosuppressive properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action through the mTOR signaling pathway, detailed experimental protocols for property determination, and a summary of its synthesis. This document is intended to serve as a crucial resource for researchers and professionals involved in the development and study of mTOR inhibitors.

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This compound was designed to optimize the properties of its parent compound, rapamycin, particularly to enhance its therapeutic application in drug-eluting stents.[1]

Data Summary

The quantitative physicochemical data for this compound (Zotarolimus) are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | PubChem CID: 9876378[2] |

| Synonyms | Zotarolimus, ABT-578 | [3] |

| CAS Number | 221877-54-9 | PubChem CID: 9876378 |

| Molecular Formula | C₅₂H₇₉N₅O₁₂ | [4][5] |

| Molecular Weight | 966.2 g/mol | [2][4][5] |

| Appearance | White to off-white powder | - |

| Melting Point | Not available in public literature | - |

| Aqueous Solubility | Extremely low | [4][5] |

| Solubility in Organic Solvents | Freely soluble in DMSO, propylene glycol, acetone, toluene, acetonitrile, ethanol, and benzyl alcohol.[4][5] | MedChemExpress |

| pKa | No ionizable groups in the physiological pH range. | [4][5] |

| LogP (Computed) | 5.9 (XLogP3) | PubChem CID: 9876378[2] |

| Stability | Store at -20°C for long-term stability. | MedChemExpress |

Mechanism of Action: mTOR Signaling Pathway

This compound exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

Like its parent compound rapamycin, this compound first forms a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest in the G1 phase.[1]

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Standardized protocols are employed to ensure data accuracy and reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.

Methodology:

-

Add an excess amount of crystalline this compound to a vial containing a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Seal the vial and place it in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard calibration curve of the compound to accurately determine the concentration.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible liquids, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is measured.

Methodology:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

In a separatory funnel, add known volumes of n-octanol and water (pre-saturated with each other).

-

Add a small amount of the stock solution to the funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Let the funnel stand to allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Melting Point Determination (Capillary Method)

This method determines the temperature at which a solid compound transitions to a liquid.

Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube, typically to a height of 2-3 mm.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.

Synthesis Overview

This compound is a semi-synthetic derivative of rapamycin. The synthesis involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A common synthetic strategy is a one-pot process that improves upon previous multi-step methods.

The general approach involves:

-

Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of rapamycin is chemically activated to form a good leaving group. This is often achieved by reacting rapamycin with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base like 2,6-lutidine.

-

Nucleophilic Substitution: The activated intermediate is then reacted with tetrazole in the presence of a hindered base such as diisopropylethylamine (DIEA). The tetrazole acts as a nucleophile, displacing the leaving group at the C-42 position.

-

Purification: The resulting product is a mixture of isomers, which are then separated and purified using chromatographic techniques, such as silica gel column chromatography.

Conclusion

This compound is a key rapamycin analog with distinct physicochemical properties that make it suitable for specific therapeutic applications, notably in drug-eluting stents. Its high lipophilicity and low aqueous solubility are defining features that influence its formulation and delivery. As a potent inhibitor of the mTORC1 signaling pathway, it continues to be a subject of significant interest in both clinical and research settings. This guide provides foundational technical information to support ongoing research and development efforts related to this important compound.

References

- 1. Zotarolimus | C52H79N5O12 | CID 9876378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zotarolimus - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Overview of pharmacology and clinical trials program with the zotarolimus-eluting endeavor stent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Rapamycin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel rapamycin analogs, also known as "rapalogs." Rapamycin, a macrolide produced by the soil bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1][2] While rapamycin itself has seen clinical use, its poor solubility and pharmacokinetic profile have driven the development of analogs with improved therapeutic properties.[3][4] This guide details the synthesis, mechanism of action, and preclinical evaluation of these novel compounds, offering a valuable resource for researchers in the field.

Mechanism of Action: Targeting the mTOR Pathway

Rapamycin and its analogs exert their effects by forming a complex with the intracellular protein FKBP12.[5][6] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[7][8] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition leads to the downstream suppression of protein synthesis and other anabolic processes.[9][10][11]

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy levels.[9][12] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[9][13] While rapamycin and its analogs primarily inhibit mTORC1, chronic exposure can also affect mTORC2 in some cell types.[8][14] The differential effects on these two complexes are a key area of research in the development of new rapalogs with improved specificity and reduced side effects.

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Synthesis of Novel Rapamycin Analogs

The development of novel rapalogs has focused on modifying the rapamycin scaffold to improve its physicochemical properties, such as solubility and stability, as well as to modulate its biological activity.[15] Key modifications have been made at the C40 hydroxyl group, leading to the development of clinically approved drugs like everolimus and temsirolimus.[16]

Everolimus (RAD001): Everolimus is synthesized from rapamycin through a condensation reaction with a protected 2-hydroxyethyl trifluoromethanesulfonate, followed by deprotection.[17] This modification enhances the compound's pharmacokinetic profile.[4]

Temsirolimus (CCI-779): The synthesis of temsirolimus involves the esterification of rapamycin with a protected 2,2-bis(hydroxymethyl)propionic acid, followed by deprotection.[2][10][14][18] Temsirolimus is often administered intravenously.[9]

Quantitative Analysis of Rapamycin Analogs

The efficacy of novel rapamycin analogs is evaluated through a series of in vitro and in vivo assays. Quantitative data from these studies are crucial for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Activity of Rapamycin and Analogs

| Compound | Target/Assay | IC50 (nM) | Reference(s) |

| Rapamycin | mTOR (in HEK293 cells) | ~0.1 | [19] |

| Rapamycin | S6K activation (in T cells) | 0.05 | [20] |

| Everolimus | Breast cancer cell lines | 0.7 - >200 | [21] |

| Temsirolimus | mTORC1 | 22 | [5] |

| Temsirolimus | mTORC2 | 65 | [5] |

| Ridaforolimus | mTORC1 | - | [22] |

| WYE-354 | mTOR | 5-9 | [5] |

Table 2: FKBP12 Binding Affinity of Rapamycin and Analogs

| Ligand | Kd (nM) | Method | Reference(s) |

| Rapamycin | 0.24 | ITC | [23] |

| FK506 | 0.4 | Binding Assay | [6] |

| WDB002 | ~4 | - | [6] |

| Rapamycin-FKBP12 complex | 12 | Fluorescence Polarization | [8] |

Table 3: Pharmacokinetic Properties of Rapamycin Analogs

| Compound | Administration | Half-life (t1/2) | Bioavailability | Reference(s) |

| Everolimus | Oral | ~30 h | - | [6] |

| Temsirolimus | IV | ~20 h | 100% | [1][9] |

| Ridaforolimus | Oral | ~30-60 h | - | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel rapamycin analogs. Below are methodologies for key assays.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1.

-

Immunoprecipitation of mTORC1:

-

Kinase Reaction:

-

Detection:

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for phosphorylated 4E-BP1.

-

Western Blotting for Downstream mTORC1 Effectors

This method assesses the in-cell activity of mTORC1 by measuring the phosphorylation status of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1.

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.[32]

-

Incubate the membrane with primary antibodies specific for phosphorylated and total S6K and 4E-BP1.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of rapamycin analogs on cell viability and proliferation.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the rapamycin analog for 24-72 hours.[10]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Drug Discovery and Development Workflow

The discovery and development of novel rapamycin analogs follow a structured workflow, from initial target identification to clinical trials and market approval.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Mammalian Target of Rapamycin Inhibitors Induce Tumor Cell Apoptosis In Vivo Primarily by Inhibiting VEGF Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I/IIa trial of the mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2011092564A2 - Process for the preparation of temsirolimus and its intermediates - Google Patents [patents.google.com]

- 9. drugs.com [drugs.com]

- 10. CN103421023A - Synthesis process for temsirolimus - Google Patents [patents.google.com]

- 11. mTOR pathway | Abcam [abcam.com]

- 12. KEGG PATHWAY: mTOR signaling pathway - Reference pathway [kegg.jp]

- 13. mTOR - Wikipedia [en.wikipedia.org]

- 14. Temsirolimus synthesis - chemicalbook [chemicalbook.com]

- 15. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US20100249415A1 - Process for preparation of temsirolimus - Google Patents [patents.google.com]

- 19. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]

- 20. fda.gov [fda.gov]

- 21. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 26. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 27. bccancer.bc.ca [bccancer.bc.ca]

- 28. Pharmacokinetic and tumor distribution characteristics of temsirolimus in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. process.st [process.st]

- 32. Rapamycin analogs with differential binding specificity permit orthogonal control of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

42-(2-Tetrazolyl)rapamycin (Torkinib): A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Unlike the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs), which primarily target mTOR Complex 1 (mTORC1), Torkinib effectively inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibitory activity allows for a more complete blockade of the mTOR signaling pathway, overcoming some of the resistance mechanisms associated with rapalogs. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[4][5]

-

mTORC1 is composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR. It is sensitive to rapamycin and primarily regulates protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][5]

-

mTORC2 consists of mTOR, Rictor, mLST8, mSin1, Protor, and DEPTOR. It is largely insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473, Protein Kinase C α (PKCα), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][5][6]

Dysregulation of the mTOR pathway is a frequent event in various human cancers, making it an attractive target for therapeutic intervention.[4] While rapalogs have shown clinical utility, their efficacy can be limited by a feedback activation of Akt signaling mediated by the S6K1-PI3K-IRS-1 feedback loop, which is a consequence of incomplete mTORC1 inhibition and lack of mTORC2 inhibition.[7] Second-generation mTOR inhibitors, such as this compound, were developed to address these limitations by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[6][8]

Mechanism of Action

This compound is an ATP-competitive inhibitor of mTOR kinase.[1][3] By binding to the ATP pocket of the mTOR catalytic domain, it prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This leads to a more comprehensive inhibition of mTOR signaling compared to rapamycin.[9][10]

The key mechanistic distinctions of this compound include:

-

Inhibition of mTORC1: It potently inhibits the phosphorylation of S6K and 4E-BP1, leading to a significant reduction in protein synthesis.[9]

-

Inhibition of mTORC2: It blocks the phosphorylation of Akt at Serine 473, a critical step for its full activation, thereby attenuating pro-survival signaling.[9][11]

-

Overcoming Rapamycin Resistance: By inhibiting both mTOR complexes, it can be effective in cancer models that are resistant to rapamycin.[10]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Torkinib, PP242)

| Target | IC50 (nM) | Assay Conditions | Reference |

| mTOR | 8 | Cell-free kinase assay | [1][3][11] |

| mTORC1 | 30 | Cell-based assay | [1][3] |

| mTORC2 | 58 | Cell-based assay | [1][3] |

| PI3Kα | 1960 | Cell-free kinase assay | [11] |

| PI3Kβ | 2200 | Cell-free kinase assay | [11] |

| PI3Kγ | 1270 | Cell-free kinase assay | [11] |

| PI3Kδ | 102 | Cell-free kinase assay | [11] |

| DNA-PK | 408 | Cell-free kinase assay | [11] |

| PKCα | 49 | Cell-free kinase assay | [11] |

Table 2: Anti-proliferative Activity (GI50) of this compound (Torkinib, PP242) in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| p190-transformed murine BM | Leukemia | 12 | [11] |

| SUP-B15 | Leukemia | 90 | [11] |

| K562 | Leukemia | 85 | [11] |

| SKOV3 | Ovarian Cancer | 490 | [11] |

| PC3 | Prostate Cancer | 190 | [11] |

| 786-O | Renal Cancer | 2130 | [11] |

| U87 | Glioblastoma | 1570 | [11] |

| AGS | Gastric Cancer | 200-500 | [8] |

| MKN45 | Gastric Cancer | 200-500 | [8] |

Experimental Protocols

In Vitro mTOR Kinase Assay[11]

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant mTOR.

-

Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20, 10 µM ATP (spiked with 2.5 µCi of γ-³²P-ATP), and 3 µg/mL Bovine Serum Albumin (BSA).

-

Enzyme and Substrate: Add recombinant mTOR enzyme to the reaction mixture. Use rat recombinant PHAS-1/4E-BP1 (2 mg/mL) as the substrate.

-

Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto a nitrocellulose membrane.

-

Washing: Wash the membrane extensively with 1 M NaCl containing 1% phosphoric acid (6 washes for 5-10 minutes each) to remove unincorporated γ-³²P-ATP.

-

Detection: Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.

-

Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).

Western Blot Analysis[3][4]

This protocol outlines the procedure for analyzing the phosphorylation status of key mTOR pathway proteins in cells treated with this compound.

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Cell Viability Assay (MTS/MTT)[9][12]

This protocol details a method to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition:

-

For MTS assay: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours.

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the mTOR signaling pathway and the points of inhibition by this compound.

Caption: Overview of the mTOR signaling pathway and inhibition by Torkinib.

Caption: General experimental workflow for characterizing Torkinib.

Synthesis

The synthesis of this compound involves the modification of the rapamycin backbone. A general approach described in patents for tetrazole-containing rapamycin analogs involves a two-step process.[12] First, the hydroxyl group at the C-42 position of rapamycin is converted into a good leaving group, such as a trifluoromethanesulfonate.[12] Subsequently, this leaving group is displaced by tetrazole in the presence of a non-nucleophilic base, such as diisopropylethylamine, to yield the final product.[12] The synthesis of related compounds like zotarolimus (40-epi-(1-tetrazolyl)-rapamycin) can be achieved through a one-pot process.[13]

Conclusion

This compound (Torkinib) is a valuable tool for both basic research and clinical investigation. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete shutdown of the mTOR signaling pathway compared to first-generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound. Further research into the clinical applications of this compound and other dual mTORC1/mTORC2 inhibitors holds promise for the treatment of various cancers and other diseases characterized by aberrant mTOR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]

- 13. US20100204466A1 - One pot synthesis of tetrazole derivatives of rapamycin - Google Patents [patents.google.com]

In-Depth Structural Analysis of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide produced by the bacterium Streptomyces hygroscopicus. Like its parent compound, this compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Modification at the C-42 position of the rapamycin core is a common strategy to improve the pharmacokinetic properties of the drug, such as its solubility and metabolic stability. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, physicochemical properties, and its interaction with the mTOR signaling pathway.

Physicochemical and Structural Data

The structural modifications of this compound influence its physical and chemical properties. A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₂H₈₁N₅O₁₂ | N/A |

| Molecular Weight | 968.2 g/mol | N/A |

| CAS Number | 221877-56-1 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (≥ 130 mg/mL) | [2] |

| Mass Spectrometry | MS (ESI) m/e 966 (M)⁻ (for 42-Epi-(tetrazolyl)-rapamycin) | [2] |

Synthesis and Characterization

The synthesis of this compound involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A general synthetic approach is outlined in U.S. Patent 6,015,815A, which describes the preparation of "42-Epi-(tetrazolyl)-rapamycin".[2] The stereochemistry at the C-42 position can be influenced by the reaction conditions and the reagents used.

Experimental Protocol: Synthesis of 42-Epi-(tetrazolyl)-rapamycin

Step 1: Formation of the Triflate Intermediate

-

Dissolve rapamycin (1 equivalent) in dichloromethane at -78°C under a nitrogen atmosphere.

-

Add 2,6-lutidine (4.3 equivalents) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (2 equivalents) to the reaction mixture.

-

Stir the reaction mixture for 15 minutes at -78°C.

-

Warm the reaction to room temperature and elute through a pad of silica gel with diethyl ether.

-

Collect and concentrate the fractions containing the triflate intermediate.

Step 2: Displacement with Tetrazole

-

Dissolve the triflate intermediate from Step 1 in isopropyl acetate.

-

Add diisopropylethylamine (excess) and 1H-tetrazole (excess) to the solution.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Partition the mixture between water and diethyl ether.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the epimers.

Structural Confirmation: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of rapamycin derivatives are complex due to the large number of signals. The assignment of these signals is typically achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The chemical shifts of the protons and carbons in the vicinity of the C-42 position are particularly diagnostic for confirming the substitution with the tetrazole ring.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. The patent for 42-Epi-(tetrazolyl)-rapamycin reports a molecular ion peak at m/e 966 (M)⁻ in the negative ion mode, which is consistent with the expected molecular weight.[2] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, providing further structural information.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like rapamycin, exerts its biological effects by inhibiting the mTOR signaling pathway. This inhibition is mediated through the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This complex allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1).

mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cellular processes. It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

Caption: The mTORC1 signaling pathway and its inhibition by the this compound-FKBP12 complex.

Experimental Protocol: mTOR Inhibition Assay (Western Blot)

The inhibitory activity of this compound on mTORC1 can be assessed by measuring the phosphorylation status of its downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), using Western blotting.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line with an active PI3K/Akt/mTOR pathway) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of S6K1 (e.g., phospho-p70 S6 Kinase (Thr389)) and 4E-BP1 (e.g., phospho-4E-BP1 (Thr37/46)), as well as antibodies for the total proteins as loading controls.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of mTORC1 inhibition.

-

Logical Workflow for Structural Elucidation and Activity Assessment

The process of characterizing a novel rapamycin analog like this compound follows a logical workflow from synthesis to biological evaluation.

Caption: A logical workflow for the synthesis, structural elucidation, and biological activity assessment of this compound.

Conclusion

This compound is a significant derivative of rapamycin with potential applications in various therapeutic areas due to its potent mTOR inhibitory activity. Its structural analysis relies on a combination of advanced synthetic and spectroscopic techniques. The detailed understanding of its structure and mechanism of action is crucial for its further development as a therapeutic agent. This guide provides a foundational overview for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its complete spectroscopic profile and to explore its full therapeutic potential.

References

In Vitro Activity of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin, a macrolide compound with potent immunosuppressive and antiproliferative properties. The substitution of a tetrazole ring at the C-42 hydroxyl group of rapamycin enhances its lipophilicity, influencing its pharmacokinetic and pharmacodynamic profile.[1][2] Like its parent compound, zotarolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound involves its high-affinity binding to the intracellular protein FK-binding protein 12 (FKBP12).[4][5] The resulting Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.[1][3] This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] The dephosphorylation of these substrates ultimately leads to a halt in protein synthesis and arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1][3]

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified through various assays, measuring its binding affinity to FKBP12 and its antiproliferative effects on different cell types.

| Parameter | Assay Type | Value | Cell Line/System | Reference |

| FKBP12 Binding | Competitive Binding Assay | IC₅₀: 2.8 nM | [4][6] | |

| T-Cell Proliferation | Concanavalin A-induced | IC₅₀: 7.0 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [4] |

| Concanavalin A-induced | IC₅₀: 1337 nM | Rat Splenocytes | [4] | |

| Mixed Lymphocyte Reaction (MLR) | IC₅₀: 1.2 nM | Human Lymphocytes | [4] | |

| Mixed Lymphocyte Reaction (MLR) | IC₅₀: 1465 nM | Rat Lymphocytes | [4] | |

| Smooth Muscle Cell Proliferation | Growth Factor-induced | IC₅₀: 0.8 nM | Human Coronary Artery Smooth Muscle Cells | [4] |

| IC₅₀: 2.9 nM | Human Coronary Artery Smooth Muscle Cells | [4][7] | ||

| Endothelial Cell Proliferation | IC₅₀: 2.6 nM | Human Coronary Artery Endothelial Cells | [4][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of this compound. Below are representative protocols for key experiments.

FKBP12 Binding Assay

This assay quantifies the affinity of this compound for its direct intracellular target, FKBP12. A competitive binding format is typically employed.

Principle: The assay measures the ability of unlabeled this compound to compete with a labeled ligand (e.g., [³H]-FK506) for binding to recombinant human FKBP12.

Materials:

-

Recombinant human FKBP12

-

[³H]-FK506 (or other suitable labeled ligand)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine recombinant FKBP12, [³H]-FK506 at a fixed concentration, and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Separate the bound from the unbound labeled ligand using a method such as filtration through a glass fiber filter plate.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of labeled ligand binding at each concentration of this compound and determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the antiproliferative activity of this compound by quantifying DNA synthesis in cultured cells.

Principle: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected by a specific antibody.[8][9]

Materials:

-

Human Coronary Artery Smooth Muscle Cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to an enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[9]

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[8]

-

Add BrdU labeling solution to the wells and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.[9]

-

Remove the medium and fix the cells.

-

Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[9]

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the enzyme substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of mTORC1 Signaling

This technique is used to assess the effect of this compound on the phosphorylation state of key proteins in the mTORC1 signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of target proteins like p70S6K and 4E-BP1.[10]

Materials:

-

Cell line of interest (e.g., T24, UMUC3 urothelial carcinoma cells)[11]

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a defined time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (Zotarolimus).

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of mTORC1 signaling.

References

- 1. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zotarolimus (ABT-578) eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zotarolimus (ABT-578) | 唑他莫司, 佐他莫司 | mTOR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of the tetrazolyl group in rapamycin analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tetrazolyl group in the design and function of rapamycin analogs, with a particular focus on zotarolimus. We will delve into the synthesis, mechanism of action, and pharmacological properties of these modified immunosuppressants, providing a comprehensive resource for researchers in the field.

Introduction: The Rationale for Rapamycin Analogs

Rapamycin (also known as sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that govern growth, proliferation, and survival.[1][2] Its immunosuppressive and anti-proliferative properties have made it a cornerstone in transplantation medicine and oncology.[1] However, the clinical utility of rapamycin is not without its challenges, including poor aqueous solubility and a long half-life, which can contribute to adverse effects.[3][4] This has spurred the development of rapamycin analogs, or "rapalogs," with improved pharmacokinetic and pharmacodynamic profiles.[2][3] One such key modification has been the introduction of a tetrazolyl group, most notably at the C-40 position of the rapamycin macrocycle.[3]

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[5][6] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it an attractive modification for drug design.[6][7] In the context of rapamycin analogs, the tetrazolyl group has been instrumental in creating compounds with distinct pharmacological properties.[3]

Zotarolimus: A Case Study of a Tetrazolyl-Containing Rapamycin Analog

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of rapamycin that incorporates a tetrazolyl group at the C-40 position.[3] This modification was specifically designed to enhance the lipophilicity of the molecule, leading to more rapid uptake into target tissues.[3] Zotarolimus has been extensively developed for use in drug-eluting stents to prevent restenosis following coronary angioplasty.[4]

Mechanism of Action

Like rapamycin, zotarolimus exerts its biological effects by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][8] This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[2][9][10] The inhibition of mTORC1 disrupts downstream signaling pathways, ultimately leading to a cell cycle arrest in the G1 phase and the suppression of cell proliferation.[2]

Quantitative Comparison: Zotarolimus vs. Rapamycin

The introduction of the tetrazolyl group in zotarolimus results in distinct pharmacological properties compared to its parent compound, rapamycin. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Biological Activity

| Compound | FKBP12 Binding (IC50) | Smooth Muscle Cell Proliferation (IC50) | Endothelial Cell Proliferation (IC50) |

| Zotarolimus | 2.8 nM | 2.9 nM | 2.6 nM |

| Rapamycin | ~0.2 nM | Comparable to Zotarolimus | Comparable to Zotarolimus |

Note: IC50 values can vary between studies and experimental conditions. The data presented here is for comparative purposes.

Table 2: Pharmacokinetic Properties in Rats

| Compound | Administration | Terminal Elimination Half-life (T1/2) |

| Zotarolimus | Intravenous | 9.4 hours |

| Oral | 7.9 hours | |

| Rapamycin | Intravenous | 14.0 hours |

| Oral | 33.4 hours |

Experimental Protocols

Synthesis of Zotarolimus from Rapamycin (One-Pot Method)

This protocol describes a representative one-pot synthesis of zotarolimus from rapamycin.

Materials:

-

Rapamycin

-

Dichloromethane (DCM)

-

2,6-Lutidine

-

Trifluoromethanesulfonic anhydride (triflic anhydride)

-

1H-Tetrazole

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile

-

Dry ice

Procedure:

-

Dissolve rapamycin (e.g., 7.5 g) in dichloromethane (e.g., 30 g).

-

Add 2,6-lutidine (e.g., 1.76 g) to the solution.

-

Cool the reaction mixture to -30°C using an acetonitrile-dry ice bath.

-

Slowly add triflic anhydride (e.g., 2.89 g) over 10 minutes.

-

Stir the reaction mixture for 20 minutes. At this stage, the C-40 hydroxyl group of rapamycin is converted to a triflate leaving group.

-

Add 1H-tetrazole (e.g., 1.44 g) to the reaction mixture.

-

Add DIEA (e.g., 5.29 g).

-

The reaction is then warmed and stirred until completion.

-

The crude product is purified by column chromatography to yield zotarolimus.

References

- 1. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in mammalian target of rapamycin kinase inhibitors: application to devices used in the treatment of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential therapeutic effects of mTOR inhibition in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vuir.vu.edu.au [vuir.vu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is an analog of rapamycin, a macrolide compound that acts as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a key target for cancer therapy.[4] this compound, similar to other rapamycin analogs like temsirolimus (CCI-779), exerts its biological effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR pathway.[5][6] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest, induction of autophagy, and apoptosis in cancer cells.[4][7]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines. The protocols cover essential techniques such as cell viability assays, Western blotting for mTOR pathway analysis, and autophagy detection.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR signaling pathway exists in two distinct complexes, mTORC1 and mTORC2.[1][8] this compound, like rapamycin, primarily inhibits mTORC1.[2][9] The diagram below illustrates the canonical mTOR signaling pathway and the point of inhibition by this compound.

Diagram of the mTOR signaling pathway and inhibition by this compound.

Quantitative Data

The antiproliferative activity of rapamycin analogs can vary between different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the closely related compound temsirolimus in various human cancer cell lines. This data can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |

| SKBr3 | Breast Cancer | Proliferation | - | 1.6 nM | [2] |

| BT474 | Breast Cancer | Proliferation | - | 4.3 nM | [2] |

| A498 | Kidney Cancer | MTT | 72 hours | 0.35 µM | [1][3] |

| Kelly | Neuroblastoma | MTT | 72 hours | 37.47 µM | [10] |

| IMR-32 | Neuroblastoma | MTT | 72 hours | 1.53 µM | [10] |

| Ca9-22 | Oral Cancer | MTT | - | ~15 µM | [11] |

Note: The IC50 values can be influenced by the specific experimental conditions, including cell density, serum concentration, and the assay method used.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of this compound are crucial for maintaining its activity.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Workflow for the MTT cell viability assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-